Cas no 2172005-74-0 (benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate)

Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate is a specialized sulfonylating reagent used in organic synthesis, particularly for the introduction of protected carbamate and sulfonyl functionalities. Its key advantages include high reactivity due to the chlorosulfonyl group, enabling efficient sulfonylation reactions under mild conditions. The tert-butyl-like alkoxy substituent enhances steric stability, reducing unwanted side reactions. This compound is valuable in peptide and pharmaceutical chemistry, where selective sulfonylation or carbamate protection is required. Its benzyl-protected carbamate group allows for straightforward deprotection under hydrogenolytic conditions, facilitating further functionalization. The reagent’s stability and selectivity make it a practical choice for complex synthetic applications.
benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate structure
2172005-74-0 structure
Product name:benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate
CAS No:2172005-74-0
MF:C12H16ClNO5S
MW:321.777141571045
CID:5973006
PubChem ID:165527449

benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate
    • 2172005-74-0
    • EN300-1440652
    • benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
    • Inchi: 1S/C12H16ClNO5S/c1-12(2,9-20(13,16)17)19-14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
    • InChI Key: YAJZTHYEWDFJHJ-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)(C)ONC(=O)OCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 321.0437715g/mol
  • Monoisotopic Mass: 321.0437715g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.1Ų
  • XLogP3: 2.3

benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1440652-1.0g
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
1g
$0.0 2023-06-06
Enamine
EN300-1440652-5000mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
5000mg
$6239.0 2023-09-29
Enamine
EN300-1440652-10000mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
10000mg
$9252.0 2023-09-29
Enamine
EN300-1440652-250mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
250mg
$1980.0 2023-09-29
Enamine
EN300-1440652-500mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
500mg
$2066.0 2023-09-29
Enamine
EN300-1440652-1000mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
1000mg
$2152.0 2023-09-29
Enamine
EN300-1440652-100mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
100mg
$1893.0 2023-09-29
Enamine
EN300-1440652-2500mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
2500mg
$4216.0 2023-09-29
Enamine
EN300-1440652-50mg
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
2172005-74-0
50mg
$1807.0 2023-09-29

Additional information on benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate

Comprehensive Overview of Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate (CAS No. 2172005-74-0)

Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate (CAS No. 2172005-74-0) is a specialized organic compound widely utilized in pharmaceutical intermediates and fine chemical synthesis. Its unique molecular structure, featuring a chlorosulfonyl group and a carbamate moiety, makes it a valuable building block for researchers developing novel bioactive molecules. The compound's benzyl-protected functionality enhances its stability during synthetic processes, while the 2-methylpropan-2-yloxy group contributes to its solubility in organic solvents.

In recent years, the demand for high-purity synthetic intermediates like Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate has surged, driven by advancements in drug discovery and peptide synthesis. Researchers frequently search for "CAS 2172005-74-0 applications" or "benzyl carbamate derivatives in medicinal chemistry," reflecting growing interest in its potential uses. The compound's chlorosulfonyl functionality enables selective reactions with nucleophiles, making it particularly useful for constructing sulfonamide-based pharmacophores, a class of compounds gaining attention in antibacterial and anticancer research.

The synthesis of Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate typically involves multi-step procedures with rigorous quality control measures. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity, a critical factor given its role in pharmaceutical manufacturing. Current discussions in scientific forums often focus on "green chemistry approaches" for producing such intermediates, aligning with the industry's shift toward sustainable synthesis methods.

From a storage and handling perspective, this compound requires protection from moisture due to the reactivity of its chlorosulfonyl group. Proper laboratory safety protocols must be followed, including the use of anhydrous conditions and inert atmospheres when necessary. These precautions ensure the compound's stability and prevent degradation, which could compromise its performance in downstream applications.

Emerging research trends highlight the compound's potential in bioconjugation techniques, where its reactive groups can facilitate the attachment of small molecules to biological macromolecules. This application is particularly relevant in targeted drug delivery systems and diagnostic probe development. The scientific community continues to explore "CAS 2172005-74-0 reactivity" and "benzyl carbamate protecting group strategies," indicating sustained interest in optimizing its utility.

In summary, Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate represents a versatile tool for modern synthetic chemists. Its combination of protective groups and reactive sites enables diverse transformations, while its well-characterized properties support reproducible results in organic synthesis. As the pharmaceutical industry evolves toward more complex molecular architectures, intermediates like this will remain indispensable for advancing drug development pipelines.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd